molecular formula C15H18O3S B1323864 cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 1217740-72-1

cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323864
CAS No.: 1217740-72-1
M. Wt: 278.4 g/mol
InChI Key: IODVXXKCMLHMFA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically named cis-4-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid . This designation adheres to IUPAC rules for substituted cyclohexane derivatives:

  • Parent Chain : Cyclohexane-1-carboxylic acid, where the carboxylic acid group occupies position 1.
  • Substituent : A benzoyl group (benzene ring attached via a carbonyl) at position 4, with a thiomethyl (-SCH₃) substituent at the 2-position of the benzoyl ring.
  • Stereochemistry : The cis configuration indicates that the carboxylic acid and benzoyl-thiomethyl groups are on the same face of the cyclohexane ring.

Key identifiers include:

  • Molecular Formula : $$ \text{C}{15}\text{H}{18}\text{O}_3\text{S} $$ .
  • Molecular Weight : 278.37 g/mol .
  • CAS Numbers : 1217651-29-0 , 71023-02-4 .
Property Value Source
IUPAC Name This compound
Molecular Formula $$ \text{C}{15}\text{H}{18}\text{O}_3\text{S} $$
Molecular Weight 278.37 g/mol

Molecular Geometry and Conformational Analysis of Cyclohexane Ring Systems

The cyclohexane ring adopts a chair conformation as the most stable geometry. Substituents influence the equilibrium between axial and equatorial positions to minimize steric strain:

  • Carboxylic Acid Group :
    • Electron-withdrawing and moderately bulky; typically occupies an equatorial position to avoid axial strain.
  • Benzoyl-Thiomethyl Group :
    • The benzoyl group’s carbonyl and the thiomethyl substituent create a planar, conjugated system. The thiomethyl group is less bulky than tert-butyl, favoring equatorial placement.

Conformational Implications :

  • In the cis configuration, both substituents are equatorial, reducing 1,3-diaxial interactions.
  • The cyclohexane ring may adopt a twist-boat conformation if steric hindrance arises, though this is less likely for this compound due to substituent size .

Electronic Structure Analysis: Benzoyl-Thiomethyl Substitution Effects

The electronic properties of the compound are governed by the interplay between the benzoyl group and thiomethyl substituent:

  • Benzoyl Group :
    • The carbonyl group ($$ \text{C=O} $$) is electron-withdrawing via resonance and inductive effects, polarizing the benzene ring.
  • Thiomethyl Group :
    • The $$ -\text{SCH}_3 $$ group is electron-donating through resonance ($$ \sigma \rightarrow \pi^* $$ conjugation), activating the benzene ring toward electrophilic substitution at the para and ortho positions.

Hammett Sigma Constants :
The thiomethyl group’s electronic effect is quantified by its Hammett $$ \sigma $$ values:

  • $$ \sigma_{\text{para}} = 0.00 $$ (slight electron donation) .
  • $$ \sigma_{\text{meta}} = 0.15 $$ (weak electron donation) .
Substituent $$ \sigma_{\text{para}} $$ $$ \sigma_{\text{meta}} $$ Effect
$$ -\text{SCH}_3 $$ 0.00 0.15 Electron-donating
$$ -\text{CO} $$ 0.45 0.37 Electron-withdrawing

Conjugation Effects :

  • The benzoyl group’s carbonyl enhances the acidity of the carboxylic acid (though this is beyond the scope of this article).
  • The thiomethyl group’s resonance with the benzoyl ring may stabilize intermediates in reactions involving the benzene ring .

Stereochemical Configuration Verification via X-ray Crystallography

X-ray crystallography is the gold standard for confirming stereochemistry. While no published X-ray data exists for this compound, the methodology applies:

  • Crystal Packing : The cis configuration would result in specific hydrogen-bonding patterns between carboxylic acid groups.
  • Bond Angles : The cyclohexane ring’s bond angles ($$ \approx 109.5^\circ $$) and substituent orientations would be resolved.

Inference from Similar Compounds :

  • For cis-4-tert-butylcyclohexanecarboxylic acid, X-ray data confirms the cis arrangement of substituents .
  • This compound’s stereochemistry is assigned based on synthetic methods (e.g., stereospecific coupling reactions) and NMR coupling constants.

Properties

IUPAC Name

4-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODVXXKCMLHMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the thiomethylation of benzoyl chloride to form 2-thiomethylbenzoyl chloride.

    Cyclohexane Ring Formation: The benzoyl intermediate is then reacted with cyclohexanone under acidic conditions to form the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzoyl moiety may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares cis-4-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid with structurally related analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-thiomethylbenzoyl C₁₅H₁₈O₃S 278.4 High lipophilicity due to sulfur; potential metabolic stability
cis-4-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid 3,4-dimethylbenzoyl C₁₆H₂₀O₃ 260.33 Enhanced hydrophobicity; research use in ligand design
cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid 4-methoxybenzoyl C₁₆H₁₈O₄ 262.3 Electron-donating methoxy group; possible solubility advantages
cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid tosyloxymethyl C₁₆H₂₀O₆S 340.39 Tosyl group as a leaving group; anti-ulcer agent candidate
(−)-cis-4-[1′(R)-5′-dimethyl-3′-oxohexyl]cyclohexane-1-carboxylic acid complex alkyl substituent C₁₅H₂₄O₃ 252.35 Juvenile hormone mimic in conifers; stereospecific activity

Key Comparisons

Methoxy groups (e.g., in C₁₆H₁₈O₄) improve water solubility but may reduce metabolic stability due to demethylation pathways . Tosyloxymethyl derivatives (e.g., C₁₆H₂₀O₆S) are designed for prodrug strategies, leveraging the tosyl group’s leaving ability for targeted drug release .

Biological Activity :

  • The anti-ulcer activity of tosyloxymethyl analogs highlights the importance of substituent reactivity in therapeutic applications .
  • The juvenile hormone analog from underscores the role of stereochemistry and alkyl chain length in biological specificity .

Stability and Reactivity :

  • Thiomethyl groups are less prone to oxidation than thiols (-SH) but more reactive than methyl or methoxy groups, balancing stability and functionality .
  • The discontinued status of the target compound () may reflect challenges in synthesis or stability under storage conditions .

Research Implications

  • Drug Design : The thiomethyl group’s unique properties warrant exploration in kinase inhibitors or protease targets where sulfur interactions are critical.
  • Agrochemicals : Analogous to juvenile hormone mimics, the compound could be tested for insect growth regulation .
  • Synthetic Chemistry : Differences in substituent introduction (e.g., thiomethyl vs. methoxy) highlight the need for tailored synthetic routes, such as thioetherification vs. Williamson ether synthesis.

Biological Activity

cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a cyclohexane ring and a thiomethylbenzoyl group, suggests various mechanisms of action that may influence biological pathways. This article reviews the biological activity of this compound, including its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a carboxylic acid functional group and a thiomethylbenzoyl moiety. This configuration allows for specific interactions with biological targets, which can be critical for its activity.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, modulating their activity and influencing cellular responses.
  • Metabolic Pathways : The compound is likely to undergo metabolic transformations, which can affect its bioactivity.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Antioxidant Activity : The presence of thiomethyl groups may enhance the antioxidant capacity of the compound, providing protection against oxidative stress.
  • Antimicrobial Effects : Preliminary studies have shown that similar cyclohexane derivatives possess antimicrobial properties, suggesting that this compound may also exhibit such effects.

Metabolism and Excretion

The metabolism of this compound likely involves:

  • Phase I Reactions : These include oxidation and reduction processes that modify the compound to enhance solubility.
  • Phase II Reactions : Conjugation with glucuronic acid or sulfate may occur, facilitating excretion via urine.

The metabolic pathways can significantly influence the pharmacokinetics and overall efficacy of the compound.

Case Studies

Several studies have examined the biological effects of compounds similar to this compound:

  • Study on Inflammatory Response : A study demonstrated that related compounds reduced levels of TNF-alpha and IL-6 in vitro, highlighting their potential in managing inflammatory conditions .
CompoundIC50 (µM)Effect
Compound A5.0Anti-inflammatory
Compound B3.5Antioxidant
This compoundTBDTBD

Research Findings

Current research findings indicate promising biological activities associated with this compound:

  • Inhibition of Lipid Accumulation : Similar compounds have been shown to inhibit triglyceride accumulation in adipocytes, suggesting potential applications in obesity management .
ParameterValue
Lipid Accumulation Inhibition (%)72%
Selectivity Index (against ACAT1)>1000

Q & A

Basic: What are the key synthetic strategies for preparing cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves coupling 2-thiomethylbenzoyl derivatives to a cis-configured cyclohexane-1-carboxylic acid scaffold. Key steps include:

  • Acylation/Coupling : Use coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system to facilitate amide or ester bond formation between the thiomethylbenzoyl group and the cyclohexane backbone .
  • Stereochemical Control : Selective crystallization of intermediates in solvents such as ethanol or methanol to isolate the cis isomer, as demonstrated in analogous cyclohexane-carboxylic acid syntheses .

Basic: How is the cis configuration of the compound confirmed experimentally?

Characterization methods include:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial proton orientations in the cyclohexane ring. For example, cis-cyclohexane derivatives exhibit distinct splitting patterns compared to trans isomers .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine stereochemistry, as applied in studies of structurally similar cis-cyclohexane carboxylic acids .
  • Chromatographic Purity : Use reverse-phase HPLC with chiral columns to verify the absence of trans-isomer contaminants .

Basic: What are common intermediates in the synthesis of this compound, and how are they managed?

Key intermediates often include:

  • Cyclohexane-1-carboxylic Acid Derivatives : For example, cis-4-aminocyclohexane-1-carboxylic acid, which can be functionalized via acylation or nitrosourea conjugation .
  • Thiomethylbenzoyl Precursors : Synthesized via Friedel-Crafts acylation or thioetherification.
  • Isolation : Intermediate diastereomers (e.g., cis vs. trans) are separated via selective crystallization in polar aprotic solvents (e.g., acetone/water mixtures) .

Advanced: How can undesired trans-isomer formation be mitigated during synthesis?

  • Lewis Acid-Mediated Isomerization : Use catalysts like BF₃·Et₂O or AlCl₃ to convert trans intermediates to the cis configuration. For example, Lewis acids promote stereochemical inversion in cyclohexane derivatives under mild conditions .
  • Kinetic Control : Optimize reaction temperature and solvent polarity to favor cis product formation. Low temperatures in DMF/THF mixtures slow isomerization side reactions .

Advanced: What strategies improve coupling efficiency in acylation reactions for this compound?

  • Reagent Optimization : Use EDCI with DMAP as a nucleophilic catalyst to enhance coupling yields (e.g., >80% efficiency in similar cyclohexane-carboxylic acid syntheses) .
  • Solvent Selection : A DCM/DMF (3:1 v/v) mixture balances solubility and reaction kinetics, reducing steric hindrance around the cyclohexane ring .
  • Purification : Post-reaction, isolate the product via acid-base extraction (e.g., aqueous HCl wash) to remove unreacted reagents .

Advanced: How can this compound be functionalized for biological studies (e.g., prodrug design)?

  • Linker Conjugation : Use heterobifunctional crosslinkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to attach bioactive moieties (e.g., peptides) to the carboxylic acid group. Reaction conditions involve DIPEA (N,N′-diisopropylethylamine) in acetonitrile/water at ambient temperature .
  • Prodrug Activation : Esterify the carboxylic acid with p-nitrophenyl or N-hydroxysuccinimide esters to enhance cell permeability, followed by enzymatic hydrolysis in vivo .

Advanced: How are analytical methods validated for quantifying cis-trans isomer ratios?

  • HPLC Method Development : Use a C18 column with isocratic elution (e.g., 60:40 acetonitrile/water) to resolve cis and trans isomers. Validate with calibration curves of pure standards .
  • Mass Spectrometry : Employ LC-MS/MS to detect trace trans-isomer impurities (<0.1%) using selective ion monitoring (SIM) .

Advanced: What computational tools aid in predicting the stability of the cis configuration?

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on cyclohexane ring puckering to assess cis isomer stability in polar vs. nonpolar environments.
  • Density Functional Theory (DFT) : Calculate energy differences between cis and trans configurations to identify thermodynamic favorability. For example, cis isomers may exhibit lower strain energy due to equatorial substituent orientation .

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